molecular formula C14H14INO2 B12703540 1-Methyl-3-carbobenzoxy pyridinium iodide CAS No. 102583-99-3

1-Methyl-3-carbobenzoxy pyridinium iodide

Cat. No.: B12703540
CAS No.: 102583-99-3
M. Wt: 355.17 g/mol
InChI Key: AUGNNABUQPESHK-UHFFFAOYSA-M
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Description

1-Methyl-3-carbobenzoxy pyridinium iodide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. This compound features a pyridinium ring substituted with a methyl group and a carbobenzoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-carbobenzoxy pyridinium iodide typically involves the quaternization of 1-methylpyridine with benzyl chloroformate, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-carbobenzoxy pyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridinium N-oxides, substituted pyridinium salts, and reduced pyridine derivatives .

Scientific Research Applications

1-Methyl-3-carbobenzoxy pyridinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-carbobenzoxy pyridinium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ring can participate in electron transfer processes, while the carbobenzoxy group can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-carbobenzoxy pyridinium chloride
  • 1-Methyl-3-carbobenzoxy pyridinium bromide
  • 1-Methyl-3-carbobenzoxy pyridinium fluoride

Uniqueness

1-Methyl-3-carbobenzoxy pyridinium iodide is unique due to its specific iodide counterion, which can influence its reactivity and solubility compared to other halide salts. This uniqueness makes it particularly useful in certain synthetic applications where the iodide ion’s properties are advantageous .

Properties

CAS No.

102583-99-3

Molecular Formula

C14H14INO2

Molecular Weight

355.17 g/mol

IUPAC Name

benzyl 1-methylpyridin-1-ium-3-carboxylate;iodide

InChI

InChI=1S/C14H14NO2.HI/c1-15-9-5-8-13(10-15)14(16)17-11-12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

AUGNNABUQPESHK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2.[I-]

Origin of Product

United States

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